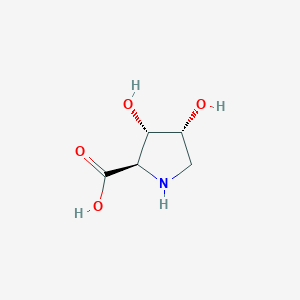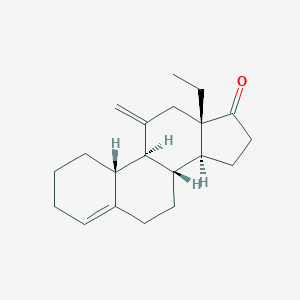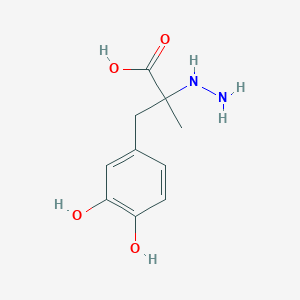![molecular formula C12H14N2O5 B023123 3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylfuro[2,3-d]pyrimidin-2-one CAS No. 383897-60-7](/img/structure/B23123.png)
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylfuro[2,3-d]pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylfuro[2,3-d]pyrimidin-2-one is a chemical compound that belongs to the class of pyrimidine nucleosides. It is commonly known as Ribavirin and has been extensively studied for its various applications in scientific research.
Mecanismo De Acción
The mechanism of action of Ribavirin is not fully understood. It is believed to work by inhibiting viral replication and inducing mutagenesis. Ribavirin is a prodrug that is converted to its active form, ribavirin triphosphate, inside the cell. Ribavirin triphosphate inhibits viral RNA polymerase, which is essential for viral replication. Ribavirin also induces mutagenesis by causing errors in viral RNA replication, leading to the production of non-functional viral particles.
Efectos Bioquímicos Y Fisiológicos
Ribavirin has various biochemical and physiological effects. It has been found to cause hemolytic anemia, which is a condition characterized by the destruction of red blood cells. Ribavirin has also been found to cause teratogenic effects, which can lead to birth defects in pregnant women. Additionally, Ribavirin has been found to modulate the immune system, leading to the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ribavirin has several advantages and limitations for lab experiments. Its antiviral properties make it a valuable tool for studying viral infections. Ribavirin can also be used to study the effects of mutagenesis on viral replication. However, Ribavirin's hemolytic anemia and teratogenic effects make it unsuitable for certain types of experiments, particularly those involving pregnant animals.
Direcciones Futuras
There are several future directions for Ribavirin research. One area of research is the development of new synthetic methods for Ribavirin. Another area of research is the development of new applications for Ribavirin, particularly in the treatment of autoimmune diseases. Additionally, there is a need for further research into the mechanism of action of Ribavirin, particularly its effects on the immune system. Finally, there is a need for further research into the safety and efficacy of Ribavirin, particularly in pregnant women.
Métodos De Síntesis
Ribavirin can be synthesized using various methods, including enzymatic synthesis, chemical synthesis, and microbial synthesis. The most common method of synthesis is chemical synthesis, which involves the reaction of 1,2,3-triacetyl-5-deoxy-D-ribose with 2,6-diaminopurine-9-β-D-ribofuranoside in the presence of a Lewis acid catalyst. The resulting compound is then treated with an acid to remove the acetyl groups, leading to the formation of Ribavirin.
Aplicaciones Científicas De Investigación
Ribavirin has been extensively studied for its various applications in scientific research. It has been found to have antiviral, anticancer, and immunomodulatory properties. Ribavirin has been used in the treatment of viral infections such as hepatitis C, respiratory syncytial virus, and Lassa fever. It has also been used in the treatment of certain types of cancer, including leukemia and lymphoma. Additionally, Ribavirin has been found to modulate the immune system, making it a potential treatment for autoimmune diseases.
Propiedades
Número CAS |
383897-60-7 |
|---|---|
Nombre del producto |
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylfuro[2,3-d]pyrimidin-2-one |
Fórmula molecular |
C12H14N2O5 |
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylfuro[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C12H14N2O5/c1-6-2-7-4-14(12(17)13-11(7)18-6)10-3-8(16)9(5-15)19-10/h2,4,8-10,15-16H,3,5H2,1H3/t8-,9+,10+/m0/s1 |
Clave InChI |
PRUTYPUPPIPZBT-IVZWLZJFSA-N |
SMILES isomérico |
CC1=CC2=CN(C(=O)N=C2O1)[C@H]3C[C@@H]([C@H](O3)CO)O |
SMILES |
CC1=CC2=CN(C(=O)N=C2O1)C3CC(C(O3)CO)O |
SMILES canónico |
CC1=CC2=CN(C(=O)N=C2O1)C3CC(C(O3)CO)O |
Sinónimos |
6-METHYL-3-(BETA-D-2-DEOXY-RIBOFURANOSYL)FURANO[2,3-D]PYRIMIDIN-2-ONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



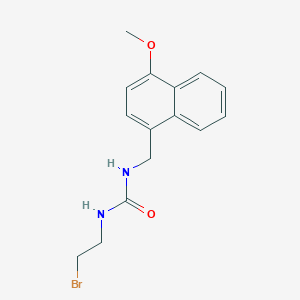
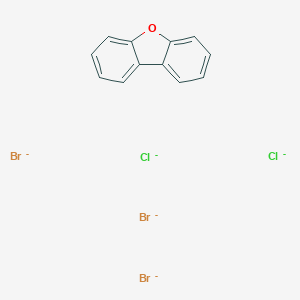
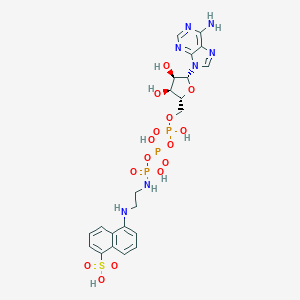
![6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B23046.png)
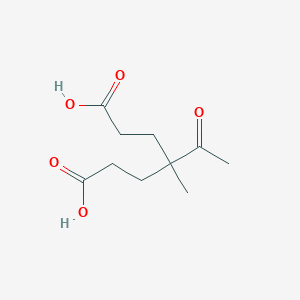
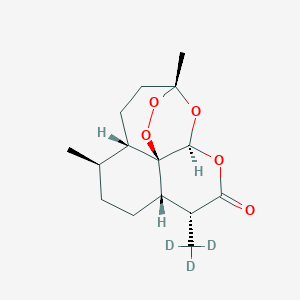
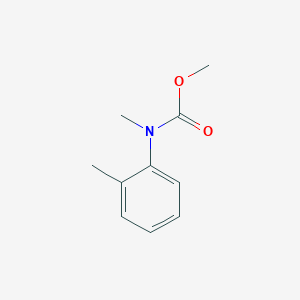
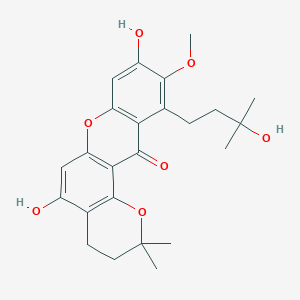
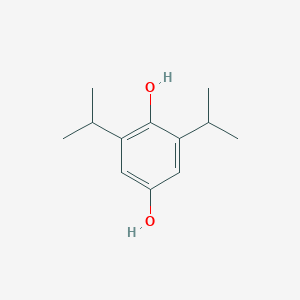
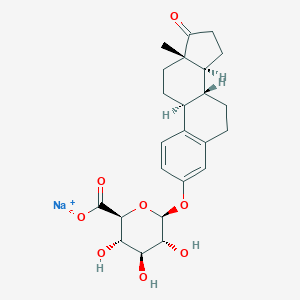
![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-Ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B23078.png)
